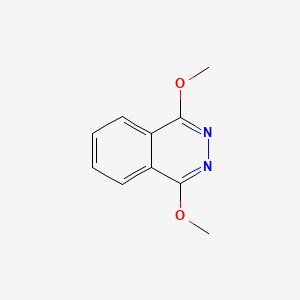![molecular formula C10H7F3N2O B3060685 N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide CAS No. 63898-17-9](/img/structure/B3060685.png)
N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide
描述
N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. It is characterized by its molecular formula C10H7F3N2O and a molecular weight of 228.17 g/mol . This compound is known for its stability under normal conditions and its ability to participate in various chemical reactions.
准备方法
The synthesis of N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide typically involves the reaction of 4-(cyanomethyl)aniline with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. This reaction yields the desired compound in good yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and purity.
化学反应分析
N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and trifluoroacetamide groups.
Condensation Reactions: The active hydrogen on the cyano group allows for condensation reactions with various reagents to form heterocyclic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and various amines . The major products formed from these reactions are often heterocyclic compounds with potential biological activity.
科学研究应用
N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and trifluoroacetamide groups allow it to bind to various enzymes and receptors, inhibiting their activity and leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but its ability to inhibit bacterial and fungal growth suggests it may interfere with essential metabolic processes in these organisms.
相似化合物的比较
N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide can be compared with other similar compounds, such as:
- N-(4-cyanomethylphenyl)-2-(2-methoxyphenyl)acetamide
- N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide
These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its trifluoroacetamide group, which imparts distinct chemical properties and biological activities.
属性
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)9(16)15-8-3-1-7(2-4-8)5-6-14/h1-4H,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWYIWWEYIFKNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408417 | |
| Record name | SBB062248 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63898-17-9 | |
| Record name | SBB062248 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[4-(4-Chlorobutanoyl)phenyl]acetamide](/img/structure/B3060612.png)


![L-Cysteine, S-[(benzoylamino)methyl]-](/img/structure/B3060617.png)

![Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B3060619.png)



